molecular formula C22H36O5 B1675396 リマプロスト CAS No. 74397-12-9

リマプロスト

カタログ番号: B1675396
CAS番号: 74397-12-9
分子量: 380.5 g/mol
InChIキー: OJZYRQPMEIEQFC-UAWLTFRCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmacological Profile

Limaprost acts primarily as a vasodilator , enhancing blood flow and inhibiting platelet aggregation. It is indicated for conditions such as:

  • Thromboangiitis obliterans : Affects blood flow to limbs.
  • Lumbar spinal canal stenosis : Alleviates symptoms like pain and numbness.
  • Peripheral circulatory failure : Improves blood circulation in ischemic conditions.

The compound's mechanism involves the modulation of vascular smooth muscle cells and the inhibition of thrombus formation, making it effective in treating various vascular disorders .

Thromboangiitis Obliterans

In a randomized controlled trial involving 136 Japanese patients with thromboangiitis obliterans, Limaprost was compared to ticlopidine. Although no significant difference in ischemic symptom improvement was observed, the study established Limaprost's safety profile .

Lumbar Spinal Canal Stenosis

A phase III trial assessed the efficacy of Limaprost at different dosages (3 µg/day vs. 15 µg/day). Results indicated that 15 µg/day significantly improved overall drug usefulness and symptom relief compared to lower doses. The study highlighted improvements in both objective measures (muscle strength) and subjective symptoms (pain levels) over a six-week period .

Risk Assessment

Despite its benefits, the use of Limaprost is associated with certain risks, particularly concerning bleeding. A self-controlled case series study involving 72,860 patients revealed that the risk of bleeding increased by 1.5-fold during periods of Limaprost exposure compared to unexposed periods. This risk was notably higher within the first week of treatment and when used alongside antithrombotic medications .

Comprehensive Data Table

ApplicationIndicationDosageStudy TypeKey Findings
Thromboangiitis ObliteransIschemic symptoms30 µg/dayRCTNo significant difference vs ticlopidine; well tolerated .
Lumbar Spinal Canal StenosisPain/numbness15 µg/dayPhase IIISuperior efficacy over lower doses; improved muscle strength and pain relief .
Peripheral Circulatory FailureBlood flow improvementNot specifiedOngoing studiesImproves blood circulation; antithrombotic effects noted .

Case Studies

  • Study on Thromboangiitis Obliterans :
    • Objective : Evaluate efficacy against ticlopidine.
    • Participants : 136 patients.
    • Outcome : Comparable symptom relief; favorable safety profile .
  • Study on Lumbar Spinal Canal Stenosis :
    • Objective : Assess pain relief efficacy.
    • Participants : 146 patients.
    • Outcome : Significant improvement with 15 µg/day dosage; enhanced quality of life metrics observed .
  • Bleeding Risk Analysis :
    • Objective : Investigate bleeding events related to Limaprost use.
    • Participants : 72,860 patients with bleeding diagnoses.
    • Outcome : Increased bleeding risk during treatment; particularly high during initial treatment phase .

生化学分析

Biochemical Properties

Limaprost acts as an agonist at prostaglandin E2 receptors . It stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation . Prostaglandins, like Limaprost, act on a variety of cells such as vascular smooth muscle cells causing constriction or dilation, on platelets causing aggregation or disaggregation, and on spinal neurons causing pain .

Cellular Effects

Limaprost has been shown to improve peripheral circulatory failure with a vasodilator action and an antithrombotic effect . It also improves poor blood flow in the nerve tissue in cervical spondylosis and normalizes nerve function .

Molecular Mechanism

As a prostaglandin E1 analog, Limaprost acts as an agonist at prostaglandin E2 receptors . It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation .

Temporal Effects in Laboratory Settings

Limaprost is rapidly absorbed following oral administration; the median time to peak plasma concentration was under 1 hour after a single dose . There were significant inter-individual variations in the area under the concentration-time curve (AUC) for both single- and multiple-dose regimens .

Dosage Effects in Animal Models

The optimal dosage of Limaprost for the treatment of lumbar spinal canal stenosis was deemed to be 15 μg/day

Metabolic Pathways

Limaprost is mainly metabolized by enzymes in lipid metabolism pathways, such as β-oxidation and ω-oxidation . These enzymes are also involved in the metabolism of endogenous prostaglandins and other fatty acids .

Transport and Distribution

After oral intake, Limaprost is widely dispersed throughout the body . It has a moderate binding to plasma proteins, though individual differences may exist in the specifics of this binding .

Subcellular Localization

As a prostaglandin E1 analogue, it is likely to be found wherever prostaglandin E2 receptors are located, including the cell membrane .

生物活性

Limaprost, an oral analog of prostaglandin E1, is primarily recognized for its vasodilatory and antithrombotic properties. This compound has been extensively studied for its efficacy in treating various ischemic conditions, particularly in patients with peripheral circulatory disorders and lumbar spinal stenosis. This article delves into the biological activity of Limaprost, supported by research findings, case studies, and data tables.

Limaprost exerts its biological effects through several mechanisms:

  • Vasodilation : It acts as an agonist at prostaglandin E2 receptors (EP1-EP4), leading to smooth muscle relaxation and improved blood flow to the extremities .
  • Antithrombotic Effect : By inhibiting platelet aggregation, Limaprost reduces the risk of thrombus formation, which is crucial in managing conditions like thromboangiitis obliterans .
  • Neuroprotective Properties : Research indicates that Limaprost can enhance nerve function in conditions such as cervical spondylosis by improving blood flow to nerve tissues .

Pharmacokinetics

  • Absorption : Peak plasma concentrations are achieved approximately 30 minutes after oral administration.
  • Distribution and Protein Binding : Specific details on volume distribution and protein binding are not well-documented .

Case Studies and Clinical Trials

  • Lumbar Spinal Stenosis (LSS) :
    • A randomized controlled trial demonstrated that Limaprost significantly improved health-related quality of life (HRQOL) scores compared to the NSAID etodolac. Patients reported better outcomes in physical functioning, bodily pain, and overall satisfaction .
    • In this study, 79 participants were randomized to receive either Limaprost (15 µg/d) or etodolac (400 mg/d) for eight weeks. The results indicated superior efficacy of Limaprost in alleviating symptoms associated with neurogenic intermittent claudication .
  • Thromboangiitis Obliterans :
    • A separate trial involving patients with thromboangiitis obliterans showed that Limaprost was well-tolerated and effective in improving ischemic symptoms .

Safety Profile

Despite its therapeutic benefits, Limaprost is associated with certain risks:

  • Bleeding Risks : A self-controlled case series analysis revealed a 1.5-fold increased risk of bleeding during periods of Limaprost exposure compared to unexposed periods. This risk was notably higher within the first week of treatment and when used concurrently with other antithrombotics .
  • Adverse Events : While serious adverse events are rare, some patients have reported gastrointestinal bleeding and other hemorrhagic complications during clinical trials .

Summary of Findings

The following table summarizes key findings from clinical studies regarding the efficacy and safety of Limaprost:

Study TypeConditionTreatment DurationKey Findings
Randomized Controlled TrialLumbar Spinal Stenosis8 weeksSignificant improvement in SF-36 scores; better than etodolac for pain and satisfaction
Clinical TrialThromboangiitis ObliteransVariableWell-tolerated; effective in reducing ischemic symptoms
Self-Controlled Case SeriesBleeding RiskN/A1.5-fold increased risk of bleeding during exposure; higher risk with concurrent medications

特性

IUPAC Name

(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,17+,18+,19+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZYRQPMEIEQFC-UAWLTFRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018146
Record name Limaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

As a prostglandin E1 analog, limaprost acts as an agonist at prostraglandin E2 receptors. It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation.
Record name Limaprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

74397-12-9
Record name Limaprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74397-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Limaprost [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074397129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Limaprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Limaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Limaprost
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIMAPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L02U804092
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Limaprost
Reactant of Route 2
Limaprost
Reactant of Route 3
Limaprost
Reactant of Route 4
Limaprost
Reactant of Route 5
Limaprost
Reactant of Route 6
Limaprost

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。